molecular formula C10H9NO3 B2660601 4-Oxo-1,2,3,4-tetrahydroquinoline-7-carboxylic acid CAS No. 19384-65-7

4-Oxo-1,2,3,4-tetrahydroquinoline-7-carboxylic acid

Cat. No.: B2660601
CAS No.: 19384-65-7
M. Wt: 191.186
InChI Key: QZGCJUTXCXSJBK-UHFFFAOYSA-N
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Description

4-Oxo-1,2,3,4-tetrahydroquinoline-7-carboxylic acid is a heterocyclic organic compound with the molecular formula C10H9NO3. It is part of the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxo-1,2,3,4-tetrahydroquinoline-7-carboxylic acid typically involves the condensation of anthranilic acid derivatives with various aldehydes. One common method is the Pfitzinger reaction, where isatin reacts with an aldehyde in the presence of a base to form the desired quinoline derivative .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale Pfitzinger reactions, optimized for yield and purity. These methods may include the use of continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-Oxo-1,2,3,4-tetrahydroquinoline-7-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

4-Oxo-1,2,3,4-tetrahydroquinoline-7-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It serves as a precursor for the synthesis of bioactive molecules with potential therapeutic effects.

    Medicine: Derivatives of this compound have been investigated for their antimicrobial, anticancer, and anti-inflammatory properties.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Oxo-1,2,3,4-tetrahydroquinoline-7-carboxylic acid involves its interaction with various molecular targets. It can inhibit enzymes or bind to receptors, leading to changes in cellular pathways. For example, some derivatives have been shown to inhibit topoisomerase enzymes, which are crucial for DNA replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Oxo-1,2,3,4-tetrahydroquinoline-7-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions makes it a versatile intermediate in synthetic chemistry .

Properties

IUPAC Name

4-oxo-2,3-dihydro-1H-quinoline-7-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c12-9-3-4-11-8-5-6(10(13)14)1-2-7(8)9/h1-2,5,11H,3-4H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZGCJUTXCXSJBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C(C1=O)C=CC(=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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